molecular formula C15H14FNO2 B4588875 N-(3-ethoxyphenyl)-2-fluorobenzamide

N-(3-ethoxyphenyl)-2-fluorobenzamide

Cat. No.: B4588875
M. Wt: 259.27 g/mol
InChI Key: XSJJBAFCNJOUOO-UHFFFAOYSA-N
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Description

N-(3-Ethoxyphenyl)-2-fluorobenzamide is a fluorinated benzamide derivative characterized by a 2-fluorobenzoyl group linked via an amide bond to a 3-ethoxyphenyl substituent.

Properties

IUPAC Name

N-(3-ethoxyphenyl)-2-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FNO2/c1-2-19-12-7-5-6-11(10-12)17-15(18)13-8-3-4-9-14(13)16/h3-10H,2H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSJJBAFCNJOUOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)NC(=O)C2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-ethoxyphenyl)-2-fluorobenzamide typically involves the reaction of 3-ethoxyaniline with 2-fluorobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or chloroform under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to the large-scale production of this compound with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-ethoxyphenyl)-2-fluorobenzamide undergoes various chemical reactions, including:

    Substitution Reactions: The ethoxy group and fluorine atom can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, alkoxides, and amines.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.

Major Products

    Substitution Reactions: Products include substituted benzamides with different functional groups replacing the ethoxy or fluorine atoms.

    Oxidation: Products include quinones or other oxidized derivatives.

    Reduction: Products include amines or other reduced derivatives.

    Hydrolysis: Products include 3-ethoxyaniline and 2-fluorobenzoic acid.

Scientific Research Applications

N-(3-ethoxyphenyl)-2-fluorobenzamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(3-ethoxyphenyl)-2-fluorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The exact molecular pathways and targets are still under investigation.

Comparison with Similar Compounds

Molecular Geometry and Crystal Packing

Key structural features of fluorinated benzamides include:

  • Near-coplanar aromatic rings : Fo23 and Fo24 exhibit interplanar angles of 0.5°–0.7°, with the amide group oriented ~23° relative to the aromatic planes .
  • Hydrogen bonding : 1D amide-amide chains (N–H···O=C; ~3.09 Å) dominate packing, supplemented by weaker C–H···F/O interactions .
  • Halogen interactions : C–F···C stacking (3.15–3.40 Å) and R22(12) synthons involving C–H and C–F groups .

Ethoxy substituent effects :

  • Steric hindrance : The ethoxy group may disrupt coplanarity or alter hydrogen-bonding networks compared to smaller fluorine atoms.
  • Electronic effects : The electron-donating ethoxy group could reduce the electron-withdrawing character of the benzamide system, affecting dipole moments and solubility.

Physicochemical and Spectroscopic Properties

Melting Points and Thermal Stability

  • Fo23 : Melting point = 100–102°C .
  • Fo24 : Structural data suggest similar thermal stability due to analogous packing .

The ethoxy group’s bulk may lower melting points compared to fluorinated analogues by disrupting crystal lattice efficiency.

Spectroscopic Characterization

  • 19F NMR : Fluorine atoms in Fo23 and Fo24 resonate at δ = -114 to -118 ppm, typical for aromatic fluorides .
  • 1H NMR : Ethoxy protons (CH3CH2O–) would appear as a triplet (~1.3 ppm for CH3) and quartet (~3.5 ppm for CH2), distinct from fluorine-substituted protons .
  • IR : Amide C=O stretches at ~1650 cm⁻¹ and N–H bends at ~3300 cm⁻¹ are consistent across benzamides .

Comparative Data Table

Property N-(3-Ethoxyphenyl)-2-fluorobenzamide Fo23 Fo24
Molecular Formula C15H14FNO2 C13H8F3NO C13H8F3NO
Substituents 3-OCH2CH3, 2-F 2,3-diF, 2-F 2,4-diF, 2-F
Melting Point Not reported 100–102°C Not reported
Crystal System Not reported Monoclinic (Pn) Monoclinic (Pn)
Key Interactions Potential C–H···O ethoxy interactions Amide-amide H-bonds, C–F···C Amide-amide H-bonds, C–H···F
19F NMR (δ, ppm) ~-115 (2-F) -114 to -118 -114 to -118

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(3-ethoxyphenyl)-2-fluorobenzamide
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